molecular formula C20H17NO6 B2998172 (2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid CAS No. 1243062-50-1

(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid

Cat. No. B2998172
CAS RN: 1243062-50-1
M. Wt: 367.357
InChI Key: FLFMAUXSEZIPNJ-IBGZPJMESA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a 2H-chromen-7-yl group, which is a type of oxygen-containing heterocycle, attached to an acetyl group. This is further linked to an amino group and a phenylacetic acid moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. One possible method could involve the reaction of an alkene with ozone, a process known as ozonolysis . This could form the 2H-chromen-7-yl group. The acetyl group could then be introduced through a reaction with acetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The 2H-chromen-7-yl group is a heterocyclic compound that contains an oxygen atom. The acetyl group is a carbonyl group, and the amino group contains nitrogen. The phenylacetic acid moiety contains a phenyl ring and a carboxylic acid group .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the double bonds in the 2H-chromen-7-yl group could undergo addition reactions . The carbonyl group in the acetyl moiety could undergo nucleophilic addition reactions, and the amino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the amino group could make it soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

The synthesis of derivatives from chromen-acetic acid hydrazide has shown potential antimicrobial activity. These compounds, including various Schiff's bases and hydrazides, demonstrate the versatility of chromen-based compounds in developing new antimicrobial agents. Their structural diversity and biological activity highlight the potential of chromen derivatives in combating microbial infections (M. Čačić et al., 2006).

Synthesis of Thiazolidin-4-ones

Another area of research involves the synthesis of thiazolidin-4-ones based on chromen-acetic acid, indicating the compound's utility in creating molecules with potential antibacterial activity. The structural elucidation of these products, including their potential for screening against both Gram-positive and Gram-negative bacteria, showcases the broad applicability of chromen derivatives in medicinal chemistry (M. Čačić et al., 2009).

Heterocyclic Chemistry

The preparation of chromen-acetic acid derivatives from salicylaldehyde introduces applications in heterocyclic chemistry. These compounds further the understanding of chromen-based molecules' synthetic pathways and their potential as intermediates in organic synthesis (S. Yamaguchi et al., 1992).

Nonlinear Optical (NLO) Properties

Research on chromene derivatives incorporating pyrano and pyran segments has explored their electronic, structural, and NLO properties. Theoretical and experimental studies on these compounds reveal their potential in applications requiring materials with significant NLO properties, indicating the broader applicability of chromen derivatives in materials science (Nadia Arif et al., 2022).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the relevant safety data sheet for information on hazards, protective measures, and first aid procedures .

Future Directions

Future research could explore new synthetic routes to this compound, investigate its potential uses, and study its reactivity and interactions with other molecules .

properties

IUPAC Name

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-12-9-18(23)27-16-10-14(7-8-15(12)16)26-11-17(22)21-19(20(24)25)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,21,22)(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFMAUXSEZIPNJ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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